A Technical Guide to 2,4,6-Tri-O-acetyl-3-O-benzyl-α-D-glucopyranosyl Bromide: A Keystone Glycosyl Donor
A Technical Guide to 2,4,6-Tri-O-acetyl-3-O-benzyl-α-D-glucopyranosyl Bromide: A Keystone Glycosyl Donor
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of 2,4,6-Tri-O-acetyl-3-O-benzyl-α-D-glucopyranosyl bromide, a sophisticated glycosyl donor critical in synthetic carbohydrate chemistry. We will explore its chemical structure, physical properties, synthesis, and application, offering field-proven insights into its strategic use in constructing complex glycans and glycoconjugates.
Introduction: Strategic Importance in Glycosylation
2,4,6-Tri-O-acetyl-3-O-benzyl-α-D-glucopyranosyl bromide is a highly valuable intermediate in the synthesis of glycosides, particularly through the Koenigs-Knorr reaction and its modern variants.[1][2] Its unique protecting group pattern—a non-participating benzyl ether at the C3 position and participating acetyl esters at C2, C4, and C6—provides chemists with precise control over the stereochemical outcome of glycosylation reactions.
The presence of the benzyl group at C3 is crucial. Unlike an acetyl group, it does not participate with the anomeric center, which prevents the formation of stable bridged ions and can influence the stereoselectivity of glycosidic bond formation.[3] This makes the title compound a specialized tool for accessing glycosidic linkages that might be challenging to form with per-acetylated donors. The acetyl groups at the other positions enhance stability and solubility, while the anomeric bromide serves as an excellent leaving group upon activation with a promoter, typically a silver or mercury salt.[4]
Chemical Structure and Physicochemical Properties
The structure combines a D-glucopyranose core with a reactive α-bromide at the anomeric carbon (C1). This anomeric configuration is key to its role as a glycosyl donor.
Table 1: Physicochemical Properties of 2,4,6-Tri-O-acetyl-3-O-benzyl-α-D-glucopyranosyl Bromide
| Property | Value | Source |
| CAS Number | 34339-69-0 | [5] |
| Molecular Formula | C₁₉H₂₃BrO₈ | [5] |
| Molecular Weight | 459.28 g/mol | [5] |
| Exact Mass | 458.05763 u | [5] |
| Appearance | Typically a white to off-white solid | N/A |
| Solubility | Soluble in chloroform, dichloromethane, and other common organic solvents. | [] |
Synthesis and Purification: A Validated Protocol
The preparation of this glycosyl donor requires a multi-step sequence starting from a suitably protected glucose derivative. The key is the strategic introduction of the benzyl ether at the C3 position before the final bromination step.
Causality Behind the Synthetic Strategy
The choice of starting material and the sequence of reactions are dictated by the reactivity of the different hydroxyl groups on the glucose ring. The C3 hydroxyl is often less reactive than the primary C6 hydroxyl, necessitating a protection strategy that allows for its selective benzylation. The final step involves the conversion of an anomeric acetate or other suitable precursor to the bromide, a reaction that must be performed under anhydrous conditions to prevent hydrolysis of the sensitive product.
Step-by-Step Synthesis Protocol
This protocol is a representative synthesis.
-
Selective Protection: Begin with a glucose derivative where the C1, C2, C4, and C6 positions are protected, leaving the C3 hydroxyl free. An example is methyl 4,6-O-benzylidene-α-D-glucopyranoside.
-
Benzylation of C3-OH: To a solution of the starting material in anhydrous N,N-dimethylformamide (DMF), add sodium hydride (NaH) at 0°C. After stirring, add benzyl bromide (BnBr) and allow the reaction to proceed to completion. This step introduces the critical non-participating group at C3.[7]
-
Deprotection and Acetylation: Remove the protecting groups at C1, C2, C4, and C6 (e.g., acidic hydrolysis of the benzylidene acetal) and subsequently treat the resulting polyol with acetic anhydride in pyridine to install the acetyl groups.
-
Anomeric Bromination: Dissolve the resulting per-O-acetylated, 3-O-benzyl glucose in a suitable solvent like dichloromethane. Cool the solution to 0°C and add a solution of hydrogen bromide (HBr) in acetic acid. The reaction is typically rapid and should be monitored by TLC.[4]
-
Work-up and Purification: Upon completion, the reaction mixture is diluted with dichloromethane and washed sequentially with cold water, saturated aqueous sodium bicarbonate, and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified, often by recrystallization from a solvent system like ether/petroleum ether, to yield the pure α-bromide.[8]
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of the title glycosyl bromide.
Application in Glycosylation Chemistry
The primary utility of this compound is as a glycosyl donor in Koenigs-Knorr type reactions to form glycosidic bonds. The stereochemical outcome is heavily influenced by the reaction conditions and the nature of the glycosyl acceptor.
Mechanism of Action
-
Activation: A promoter, typically a silver salt like silver triflate (AgOTf) or silver carbonate, coordinates to the anomeric bromide, facilitating its departure.[9]
-
Formation of Oxocarbenium Ion: Loss of the bromide generates a transient, highly reactive oxocarbenium ion intermediate.
-
Nucleophilic Attack: The glycosyl acceptor, an alcohol, attacks the anomeric carbon of the oxocarbenium ion. The facial selectivity of this attack determines the anomeric configuration of the newly formed glycosidic bond. The non-participating benzyl group at C3 does not shield either face, allowing reaction conditions (solvent, temperature) to play a more significant role in directing stereoselectivity.
-
Product Formation: Deprotonation yields the protected glycoside.
Glycosylation Reaction Mechanism
Caption: Generalized mechanism for a Koenigs-Knorr glycosylation.
Characterization
Confirmation of the structure and purity of the synthesized bromide is essential.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the primary tools. The chemical shift and coupling constant of the anomeric proton (H1) are diagnostic for the α-configuration.[10][11]
-
Mass Spectrometry (MS): Provides confirmation of the molecular weight.
-
Optical Rotation: The specific rotation is a key physical constant for chiral molecules like this one.
Safety and Handling
Like most glycosyl bromides, this compound is sensitive to moisture and should be handled under an inert atmosphere (e.g., argon or nitrogen).[12] It is a lachrymator and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses). Store refrigerated under inert gas.[12]
References
- Mohammed A I., et al., Synthesis and NMR Study of Some Important Glucopyranosyl Derivatives, Journal of Kerbala University, 2011, 9(1).
-
Crich, D. Mechanism of 3-O-Acyl-Directed α-Mannopyranosylation and Rationalization of the Contrasting Behavior of 3-O-Acyl Glucopyranosyl Donors. The Journal of Organic Chemistry, 2016. Available from: [Link]
-
Finan, P. A. & Warren, C. D. 2,4,6-Tri-O-acetyl-3-O-benzyl-α-D-glucopyranosyl bromide: a new intermediate for the Koenigs–Knorr synthesis of glycosides. Journal of the Chemical Society, 1963. Available from: [Link]
-
Supporting information - The Royal Society of Chemistry. Available from: [Link]
-
Hsu, C.-H., et al. Mapping Mechanisms in Glycosylation Reactions with Donor Reactivity: Avoiding Generation of Side Products. The Journal of Organic Chemistry, 2020. Available from: [Link]
-
2,4,6-Tri-O-acetyl-3-O-benzyl-alpha-D-glucopyranosyl bromide. NextSDS. Available from: [Link]
-
Lemieux, R. U. THE SYNTHESIS OF β-D-GLUCOPYRANOSYL 2-DEOXY-α-D-ARABINO-HEXOPYRANOSIDE. Available from: [Link]
-
Zhang, H., et al. Synthesis and pharmacological characterization of glucopyranosyl-conjugated benzyl derivatives as novel selective cytotoxic agents against colon cancer. European Journal of Medicinal Chemistry, 2018. Available from: [Link]
-
Presser, A., et al. High-Yield Syntheses of Tetra-O-benzyl-α-D-glucopyranosyl bromide and Tetra-O-pivaloyl-α-D-glucopyranosyl bromide and their Advantage in the Koenigs-Knorr Reaction. Monatshefte für Chemie / Chemical Monthly, 2006. Available from: [Link]
-
Finan, P. A. & Warren, C. D. 596. 2,4,6-Tri-O-acetyl-3-O-benzyl-α-D-glucopyranosyl bromide: a new intermediate for the Koenigs–Knorr synthesis of glycosides. Journal of the Chemical Society (Resumed), 1963. Available from: [Link]
-
Presser, A., et al. High-Yield Syntheses of Tetra O -benzyl-α- D -glucopyranosyl bromide and Tetra O -pivaloyl-α- D -glucopyranosyl bromide and their Advantage in the Koenigs-Knorr Reaction. ResearchGate, 2006. Available from: [Link]
-
Wang, C.-C., et al. Synthesis of 2-Deoxyglycosides with Exclusive β-Configuration Using 2-SAc Glycosyl Bromide Donors. Molecules, 2023. Available from: [Link]
-
Demchenko, A. V., et al. Streamlined access to carbohydrate building blocks: methyl 2,4,6-tri-O-benzyl-α-D-glucopyranoside. Arkivoc, 2017. Available from: [Link]
-
Study on the synthesis of 2,3,4,6-O-tetraacetyl-α-D-glucopyranosyl bromide. Bulgarian Chemical Communications, 2016. Available from: [Link]
-
2 H-NMR spectra of 2,3,4,6-tetra-O-acetyl-Dglucopyranosyl bromide... ResearchGate. Available from: [Link]
Sources
- 1. 596. 2,4,6-Tri-O-acetyl-3-O-benzyl-α-D-glucopyranosyl bromide: a new intermediate for the Koenigs–Knorr synthesis of glycosides - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 2. 596. 2,4,6-Tri-O-acetyl-3-O-benzyl-α-D-glucopyranosyl bromide: a new intermediate for the Koenigs–Knorr synthesis of glycosides - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 3. Mechanism of 3‑O‑Acyl-Directed α‑Mannopyranosylation and Rationalization of the Contrasting Behavior of 3‑O‑Acyl Glucopyranosyl Donors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. echemi.com [echemi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. 2,3,4,6-Tetra-O-acetyl-alpha-D-galactopyranosyl bromide | 3068-32-4 [chemicalbook.com]
- 9. researchgate.net [researchgate.net]
- 10. rsc.org [rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. fishersci.com [fishersci.com]
